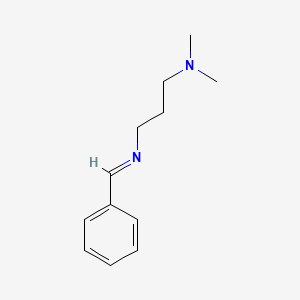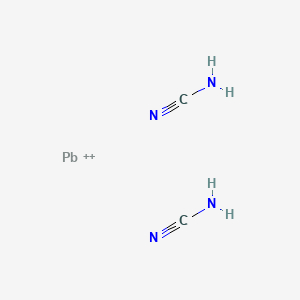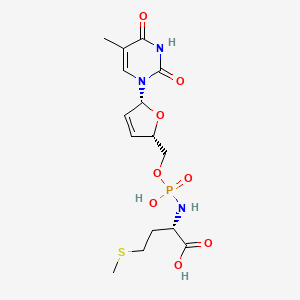
Benz(a)anthracene, 5-fluoro-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F This compound is a derivative of benzanthracene, where a fluorine atom is substituted at the 5th position and a methyl group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5-fluoro-12-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of benzanthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The methylation step can be carried out using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: Benz(a)anthracene, 5-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benz(a)anthracene, 5-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 5-fluoro-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at different positions.
Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness: Benz(a)anthracene, 5-fluoro-12-methyl- is unique due to the specific positions of the fluorine and methyl groups, which can significantly alter its chemical properties and biological interactions compared to its analogs.
Properties
CAS No. |
2793-07-9 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-6-13(15)10-14-11-18(20)16-8-4-5-9-17(16)19(12)14/h2-11H,1H3 |
InChI Key |
HFDOUUJZAVAVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=CC4=CC=CC=C14)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


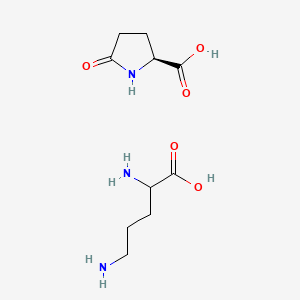
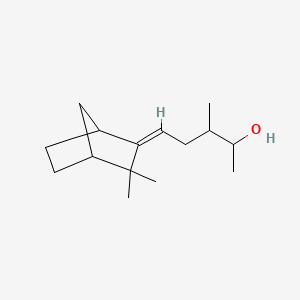
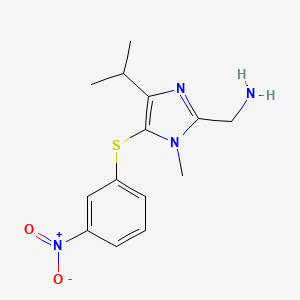
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

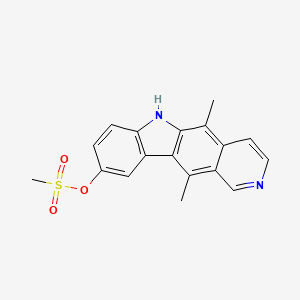

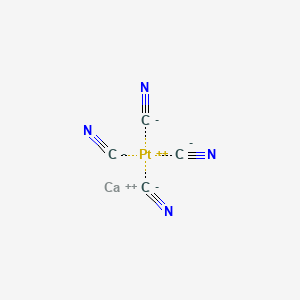

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
